molecular formula C18H19NO5 B270995 ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate

ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate

Cat. No. B270995
M. Wt: 329.3 g/mol
InChI Key: VUXLYJSVGLYPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate, also known as EOMCB, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been developed for its potential use as an anti-cancer drug. EOMCB has been found to be effective in inhibiting the growth of cancer cells in vitro, and has shown promise in animal studies.

Mechanism of Action

Ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate works by inhibiting the activity of DHODH, which is an enzyme that is involved in the synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential building blocks of DNA, and their synthesis is required for the growth and proliferation of cells. By inhibiting DHODH, ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate prevents the synthesis of pyrimidine nucleotides, thereby preventing the growth of cancer cells.
Biochemical and Physiological Effects:
ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in animal studies. ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate has also been found to have anti-inflammatory properties, and has been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, and its activity can be easily measured using various biochemical assays. ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate has also been found to be relatively stable, and can be stored for extended periods of time without significant degradation. However, ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate also has some limitations as a research tool. It is a complex compound that requires a high level of expertise in organic chemistry to synthesize. Additionally, ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate is a relatively new compound, and its long-term effects on human health are not yet fully understood.

Future Directions

There are several future directions for research on ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new targets for ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate, which could lead to the development of new anti-cancer drugs. Additionally, further studies are needed to fully understand the long-term effects of ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate on human health, and to determine its potential as a therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

Ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate can be synthesized through a multistep process that involves the use of various chemical reagents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The process involves the conversion of various starting materials into intermediate compounds, which are then further modified to produce the final product.

Scientific Research Applications

Ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate has been extensively studied for its potential use as an anti-cancer drug. It has been found to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer cells. ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate works by targeting a specific enzyme that is involved in the growth and proliferation of cancer cells. This enzyme is known as dihydroorotate dehydrogenase (DHODH), and ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate inhibits its activity, thereby preventing the growth of cancer cells.

properties

Product Name

ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

ethyl 4-[(5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoate

InChI

InChI=1S/C18H19NO5/c1-2-23-17(21)9-3-5-11(6-4-9)19-16(20)14-10-7-12-13(8-10)24-18(22)15(12)14/h3-6,10,12-15H,2,7-8H2,1H3,(H,19,20)

InChI Key

VUXLYJSVGLYPPC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3

Origin of Product

United States

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